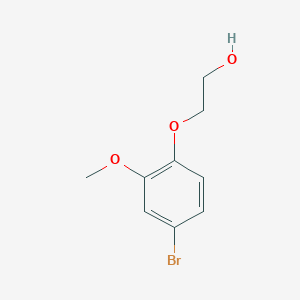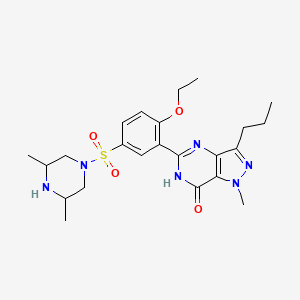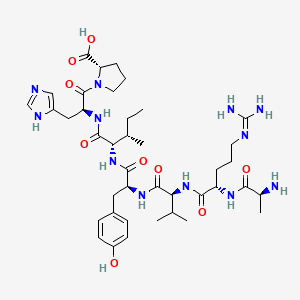
2-(4-ブロモ-2-メトキシフェノキシ)エタノール
概要
説明
2-(4-Bromo-2-methoxyphenoxy)ethanol is an organic compound characterized by a bromine atom and a methoxy group attached to a benzene ring, which is further connected to an ethylene glycol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromo-2-methoxyphenol as the starting material.
Reaction Steps:
Conditions: The reaction is usually carried out under basic conditions, using a strong base like sodium hydride (NaH) to deprotonate the phenol, followed by the addition of ethylene oxide.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process to ensure quality control and consistency.
Purification: The product is purified through recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding quinone derivative.
Reduction: Reduction reactions can lead to the formation of 2-(4-bromo-2-methoxyphenoxy)ethane.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Alkane Derivatives: Resulting from reduction reactions.
Substituted Phenols: Resulting from nucleophilic substitution reactions.
科学的研究の応用
2-(4-Bromo-2-methoxyphenoxy)ethanol is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of agrochemicals and dyestuffs.
作用機序
The mechanism by which 2-(4-Bromo-2-methoxyphenoxy)ethanol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
類似化合物との比較
4-Bromo-2-methoxyphenol: Lacks the ethylene glycol moiety.
2-(4-Methoxyphenoxy)ethanol: Lacks the bromine atom.
2-(4-Bromo-2-hydroxyphenoxy)ethanol: Lacks the methoxy group.
Uniqueness: 2-(4-Bromo-2-methoxyphenoxy)ethanol is unique due to the presence of both bromine and methoxy groups, which influence its reactivity and applications. The ethylene glycol moiety further enhances its versatility in chemical synthesis.
This comprehensive overview highlights the significance of 2-(4-Bromo-2-methoxyphenoxy)ethanol in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTNRJHVCRRFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B1532137.png)
![tert-Butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532138.png)





![Tert-butyl 6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532147.png)
![5-Bromo-6'-methyl-[2,3']bipyridinyl](/img/structure/B1532148.png)


![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532152.png)
![N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine](/img/structure/B1532156.png)
